(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate

Description

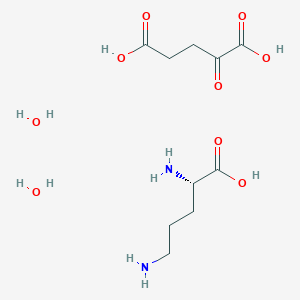

L-Ornithine alpha-ketoglutarate (1:1) dihydrate is an organic compound formed by combining L-ornithine and alpha-ketoglutarate in a 1:1 molar ratio, along with two molecules of water. This compound is known for its role in enhancing muscle strength and endurance, promoting muscle repair, and accelerating recovery from muscle damage .

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C5H6O5.2H2O/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t4-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHHAOVRWAVTGZ-WJXVXWFNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-ornithine alpha-ketoglutarate typically involves dissolving L-ornithine and alpha-ketoglutarate in water, followed by heating the solution to induce a reaction. The product is then crystallized and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, L-ornithine alpha-ketoglutarate is produced through arginase transformation. This method involves the following steps:

- Preparation of immobilized enzyme.

- Optimization of transformation conditions.

- Product extraction and refining process .

Chemical Reactions Analysis

Types of Reactions: L-ornithine alpha-ketoglutarate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Typically involves halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-ornithine alpha-ketoglutarate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Plays a role in the urea cycle and amino acid metabolism.

Medicine: Utilized in nutritional supplements to enhance muscle growth and recovery, improve wound healing, and support immune function

Industry: Employed in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

L-ornithine alpha-ketoglutarate exerts its effects through several mechanisms:

Amino Acid Precursor: Acts as a precursor for amino acids such as glutamine, arginine, and proline.

Hormone Secretion: Increases the secretion of anabolic hormones like insulin and growth hormone.

Immune Modulation: Enhances immune function by regulating inflammatory processes.

Comparison with Similar Compounds

L-ornithine alpha-ketoglutarate is unique compared to other similar compounds due to its specific combination of L-ornithine and alpha-ketoglutarate. Similar compounds include:

L-arginine alpha-ketoglutarate: Known for its role in nitric oxide production and muscle growth.

L-ornithine hydrochloride: Used primarily for its role in the urea cycle.

Calcium alpha-ketoglutarate: Utilized for its potential benefits in bone health and metabolism

L-ornithine alpha-ketoglutarate stands out due to its dual role in enhancing muscle performance and supporting immune function, making it a valuable compound in both sports nutrition and medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.